molecular formula C15H11ClN2O2 B2493877 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloroacetamide CAS No. 874590-14-4

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloroacetamide

Cat. No. B2493877
M. Wt: 286.72
InChI Key: YKXJCQUVWSWMHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N-[3-(1,3-Benzoxazol-2-yl)phenyl]-2-chloroacetamide involves the use of N-aryl-2-chloroacetamides as electrophilic building blocks to form various heterocyclic compounds, including those containing the benzoxazole ring. This process is characterized by the elimination of by-products like aniline or 2-aminobenzothiazole, leading to the formation of the desired compound with acceptable yields. The synthetic route's efficiency is evidenced by analytical and spectral studies, including single crystal X-ray data confirming the structure of the reaction products (Janardhan et al., 2014).

Scientific Research Applications

Anticancer Activities

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloroacetamide and its derivatives have been studied for their potential anticancer activities. Tay, Yurttaş, and Demirayak (2012) synthesized some derivatives by reacting N-[4-(benzothiazole-2yl)phenyl]-2-chloroacetamide with different substituents, finding notable anticancer activity in compounds like 25 and 38. Similarly, Yurttaş, Tay, and Demirayak (2015) synthesized 25 new derivatives bearing different heterocyclic ring systems and found that some compounds exhibited considerable anticancer activity against various cancer cell lines, notably compounds 10 and 16 (Tay et al., 2012; Yurttaş et al., 2015).

Antimicrobial and Antibacterial Activities

The chemical has also been investigated for its antimicrobial and antibacterial properties. Temiz‐Arpacı et al. (2005) synthesized a series of benzoxazole derivatives and tested their in vitro activities against various strains of bacteria and yeasts, finding that these compounds possessed a broad spectrum of activity. Another study by Aswathy et al. (2017) synthesized and evaluated the antibacterial activity of N -[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide against representative Gram-negative and Gram-positive bacteria (Temiz‐Arpacı et al., 2005; Aswathy et al., 2017).

Antiprotozoal Activities

Abdelgawad et al. (2021) designed and synthesized a series of benzoxazolyl aniline derivatives and evaluated them as potential antimalarial, antileishmanial, antitrypanosomal, and antimicrobial agents. Compounds 6d and 5a, in particular, showed promising biological screening data (Abdelgawad et al., 2021).

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-9-14(19)17-11-5-3-4-10(8-11)15-18-12-6-1-2-7-13(12)20-15/h1-8H,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXJCQUVWSWMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloroacetamide

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